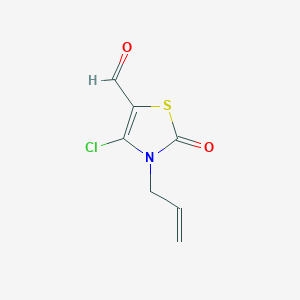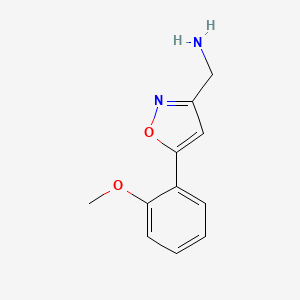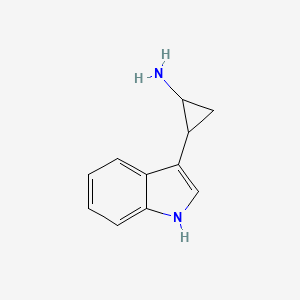
4-Chloro-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazoles .
Scientific Research Applications
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives such as:
4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the allyl group, which may affect its reactivity and biological activity.
3-allyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and applications.
The presence of both the allyl and chloro groups in 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde makes it unique and potentially more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-9-6(8)5(4-10)12-7(9)11/h2,4H,1,3H2 |
InChI Key |
ZLFPSVFONFNTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(SC1=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)
![1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B12123067.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)

![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)

![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
